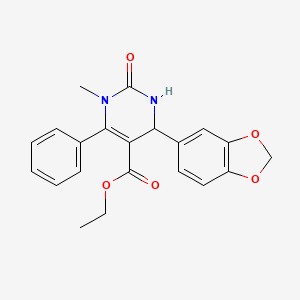

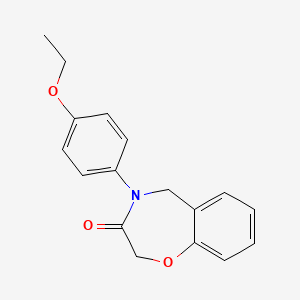

4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate often involves complex reactions, including aromatic substitutions and sulfonation processes. For example, the crystal structure of a related compound, 2-(4′-carbomethoxy-2′-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, was determined through X-ray diffraction, indicating the intricate arrangements possible with sulfonated aromatic compounds (S. V. D. Heijden, Chandler, & Robertson, 1975).

Molecular Structure Analysis

The molecular structure of sulfonated aromatic compounds is characterized by the presence of a sulfonate group attached to an aromatic ring, significantly influencing the compound's physical and chemical properties. For instance, the structure of 2-(4′-carbomethoxy-2′-nitrophenylsulfonyl)-1,3,5-trimethylbenzene shows a twist-nitro-proximal conformation, highlighting the diverse conformations possible within this class of compounds (S. V. D. Heijden, Chandler, & Robertson, 1975).

科学的研究の応用

Antioxidant Activity Analysis

Research has focused on the methods for determining antioxidant activity, highlighting the importance of various assays in assessing the antioxidant capacity of chemical compounds, including sulfonate derivatives. These methods, such as the ABTS and DPPH tests, are crucial for evaluating the antioxidant potential of complex samples, offering insights into the chemical's applicability in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Environmental Fate of Surfactants

Another significant area of research is the environmental fate of surfactants, including sulfonate-based compounds. Studies have explored the biodegradation and toxicity of these chemicals, indicating their persistence and potential risks to aquatic ecosystems. The research emphasizes the need for improved environmental risk assessments and the development of more sustainable chemical practices (Cowan-Ellsberry et al., 2014).

Advanced Oxidation Processes

The degradation of persistent organic pollutants through advanced oxidation processes (AOPs) is a critical research area. These processes are essential for removing recalcitrant compounds from water, with studies focusing on the degradation pathways, by-products, and biotoxicity of these pollutants. This research is vital for improving water treatment technologies and mitigating environmental pollution (Qutob et al., 2022).

Sulfonamide-Based Medicinal Chemistry

Sulfonamide derivatives have wide medicinal applications, showcasing their importance beyond environmental contexts. Research in this area explores the structural modifications of sulfonamides to enhance their bioactive spectrum, offering new insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. This underscores the chemical's versatility and its significant potential in drug development (Shichao et al., 2016).

Environmental Safety and Degradation

The environmental safety and degradation of surfactants, including those related to 4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate, have been extensively studied. Research has provided comprehensive insights into the chemical structures, environmental fate, and toxicity of surfactants, contributing to the understanding of their impact on aquatic and sediment environments. These findings are crucial for regulatory assessments and the development of safer chemical formulations (Lewis, 1991).

特性

IUPAC Name |

(4-ethylphenyl) 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3S/c1-5-15-6-8-16(9-7-15)20-21(18,19)17-13(3)10-12(2)11-14(17)4/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQSCGXVQMBFBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)

![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)

![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)